Technical Whitepaper: Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate
Technical Whitepaper: Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate
Executive Summary
Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate (CAS 1017789-57-9) is a specialized
This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and downstream applications, moving beyond basic catalog data to offer actionable experimental insights.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The compound exists as a substituted ethyl acetoacetate, where the
Table 1: Technical Specifications
| Property | Value | Note |
| IUPAC Name | Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate | |
| CAS Number | 1017789-57-9 | Validated Registry ID |
| Molecular Formula | ||
| Molecular Weight | 269.23 g/mol | |
| Appearance | Pale yellow to amber viscous oil or low-melting solid | Color darkens upon oxidation |
| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in | Lipophilic character |
| Reactive Moieties | Multimodal reactivity |
Synthetic Engineering: Protocol & Mechanism
The synthesis of CAS 1017789-57-9 relies on a Nucleophilic Aromatic Substitution (
Reaction Mechanism (S_NAr)
The reaction proceeds via the formation of a Meisenheimer complex. The regioselectivity is controlled by the nitro group, which activates the fluorine at the ortho position (C1) significantly more than the fluorine at the meta position (C4).
Optimized Experimental Protocol
Reagents:
-
Ethyl acetoacetate (1.1 equiv)
-
1,4-Difluoro-2-nitrobenzene (1.0 equiv)
-
Potassium Carbonate (
) (2.0 equiv) - Milled/Anhydrous -
Solvent: DMF (Dimethylformamide) or DMSO
Step-by-Step Methodology:
-
Enolate Generation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve ethyl acetoacetate (1.1 eq) in anhydrous DMF (0.5 M concentration). Add anhydrous
(2.0 eq) in a single portion. Stir at room temperature for 15 minutes to ensure deprotonation. Note: Evolution of may occur; ensure venting. -
Addition: Add 1,4-difluoro-2-nitrobenzene (1.0 eq) dropwise to the reaction mixture. The exothermicity is generally mild, but temperature monitoring is recommended.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 3:1) or LC-MS. The product typically appears as a less polar spot compared to the starting nitrobenzene.
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold 1N HCl (to quench residual base and neutralize the enolate). Extract with Ethyl Acetate (3x).
-
Purification: Wash the combined organic layers with brine (saturated NaCl) to remove DMF. Dry over
, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Critical Control Point:
-
Regioselectivity: The starting material 1,4-difluoro-2-nitrobenzene has two fluorine atoms. The fluorine at C1 is ortho to the nitro group and is the primary leaving group. The fluorine at C4 is meta to the nitro group and is chemically inert under these conditions. This ensures high regiochemical purity.
Applications in Drug Discovery
This intermediate is a gateway to fluorinated nitrogen heterocycles . The combination of the nitro group and the 1,3-dicarbonyl side chain allows for reductive cyclization cascades that are highly efficient for building drug-like scaffolds.
Synthesis of 6-Fluoro-2-methyl-4-quinolones
Upon reduction of the nitro group (using
-
Relevance: Fluoroquinolones are a major class of broad-spectrum antibiotics (e.g., Ciprofloxacin). This intermediate provides a direct route to the core scaffold.
Indole Synthesis (Modified Reissert)
Under specific conditions (e.g., reductive cyclization with Zn/AcOH), the intermediate can be converted into 6-fluoroindole-2-carboxylate derivatives.
[2][4]
Safety & Handling (MSDS Highlights)
While specific toxicological data for this exact CAS is limited, its structural analogs (nitro-halo-arenes and
-
Hazards: Skin and eye irritant (H315, H319). Potential respiratory sensitizer.
-
Storage: Store at 2–8°C under inert gas (
or Ar). The -keto ester moiety is prone to hydrolysis and decarboxylation if exposed to moisture and heat. -
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen and Fluorine content).
References
-
PubChem Compound Summary. (2023). Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate (CID 53403198). National Center for Biotechnology Information. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for mechanism and indole synthesis logic).
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.
